molecular formula C14H10BrClN2S B11668825 2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole

2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole

Katalognummer: B11668825
Molekulargewicht: 353.7 g/mol
InChI-Schlüssel: LYBHPPJUQREINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromobenzyl group attached to a sulfur atom, which is further connected to a benzimidazole ring substituted with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 5-chloro-1H-benzimidazole.

    Formation of 4-bromobenzylthiol: 4-bromobenzyl chloride is reacted with sodium hydrosulfide to form 4-bromobenzylthiol.

    Coupling Reaction: The 4-bromobenzylthiol is then reacted with 5-chloro-1H-benzimidazole in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-bromobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole
  • 2-[(4-bromobenzyl)sulfanyl]-1,3-benzoxazole
  • 2-[(4-bromobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole

Uniqueness

2-[(4-bromobenzyl)sulfanyl]-5-chloro-1H-benzimidazole is unique due to the presence of both bromobenzyl and chloro substituents, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H10BrClN2S

Molekulargewicht

353.7 g/mol

IUPAC-Name

2-[(4-bromophenyl)methylsulfanyl]-6-chloro-1H-benzimidazole

InChI

InChI=1S/C14H10BrClN2S/c15-10-3-1-9(2-4-10)8-19-14-17-12-6-5-11(16)7-13(12)18-14/h1-7H,8H2,(H,17,18)

InChI-Schlüssel

LYBHPPJUQREINY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.